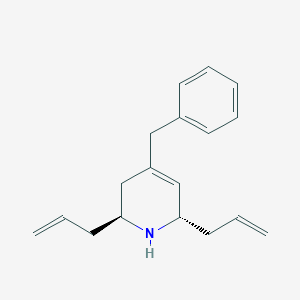
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its unique tetrahydropyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the use of starting materials such as benzylamine and allyl bromide, which undergo a series of reactions including nucleophilic substitution and cyclization under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
科学的研究の応用
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, which are influenced by the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S,6S)-2,6-dimethyl-4-[4-(2-prop-2-enylphenoxy)butyl]morpholine
- Other tetrahydropyridine derivatives with similar structural features.
Uniqueness
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
特性
分子式 |
C18H23N |
|---|---|
分子量 |
253.4 g/mol |
IUPAC名 |
(2S,6S)-4-benzyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C18H23N/c1-3-8-17-13-16(14-18(19-17)9-4-2)12-15-10-6-5-7-11-15/h3-7,10-11,13,17-19H,1-2,8-9,12,14H2/t17-,18-/m0/s1 |
InChIキー |
PFOAIMHDKWUDIQ-ROUUACIJSA-N |
SMILES |
C=CCC1CC(=CC(N1)CC=C)CC2=CC=CC=C2 |
異性体SMILES |
C=CC[C@H]1CC(=C[C@@H](N1)CC=C)CC2=CC=CC=C2 |
正規SMILES |
C=CCC1CC(=CC(N1)CC=C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















